(E)-methyl 3-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate
Description
(E)-Methyl 3-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a thiazolidinone derivative characterized by:
- A 4-hydroxy-3-methoxybenzylidene substituent at position 5, which introduces electron-donating groups (methoxy and hydroxyl) that enhance stability and modulate electronic properties .
Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities. The ester group in this compound may influence metabolic stability and bioavailability compared to structurally similar molecules .
Properties
IUPAC Name |
methyl 3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-20-11-7-9(3-4-10(11)17)8-12-14(19)16(15(22)23-12)6-5-13(18)21-2/h3-4,7-8,17H,5-6H2,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNXHBUTKYOISB-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 3-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The presence of the methoxy and hydroxy substituents on the benzylidene moiety enhances its pharmacological potential.
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively. A study demonstrated that similar thiazolidinone derivatives showed a notable reduction in lipid peroxidation, with effective concentration (EC) values indicating strong antioxidant capability .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines.
These results indicate that the compound exhibits potent cytotoxicity against liver and breast cancer cells, outperforming standard chemotherapeutic agents like doxorubicin.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation markers in vitro. In studies involving lipopolysaccharide (LPS)-induced macrophages, derivatives demonstrated a significant decrease in nitric oxide (NO) production, suggesting their potential as anti-inflammatory agents .
Antimicrobial Activity
In addition to anticancer properties, thiazolidinone derivatives have been reported to possess antimicrobial effects. The compound's structural elements contribute to its ability to inhibit bacterial growth, making it a candidate for further investigation in the development of new antibiotics .
Case Studies
- Anticancer Efficacy : A study evaluated various thiazolidinone derivatives against HepG2 and MCF-7 cell lines, revealing that compounds with similar structural motifs exhibited IC50 values ranging from 5.1 to 22.08 µM, highlighting their potential as effective anticancer agents .
- Inflammation Reduction : In another study, compounds derived from thiazolidinones were tested for their ability to inhibit pro-inflammatory cytokines in human cell lines, showing significant reductions in TNF-alpha and IL-6 levels .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with two analogs derived from the evidence:
Key Findings from Comparative Analysis
Role of the Ester Group: The methyl propanoate in the target compound increases lipophilicity compared to Compound A, which lacks an ester. This modification may enhance cellular uptake and bioavailability in pharmacological contexts .
Electronic Effects of Substituents: Both the target compound and Compound A share the 4-hydroxy-3-methoxybenzylidene group, which stabilizes the conjugated system via resonance and hydrogen bonding. However, the methanol solvate in Compound A introduces additional polarity, reducing its membrane permeability relative to the target compound .
Reactivity Differences: Compound B’s triazole-carbothioate core and amino group contrast sharply with the thiazolidinone scaffold. The amino group in Compound B enables nucleophilic reactions, whereas the thioxo group in the target compound favors redox-mediated interactions (e.g., antioxidant effects) .
Synthetic and Purification Methods: The target compound and Compound A likely employ recrystallization for purification (common for thiazolidinones), while Compound B uses hydrazine hydrate reflux and ether washing, reflecting differences in stability and functional group reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
